Cas no 1314711-55-1 (1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile)

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile
- EN300-1867526
- 1314711-55-1
-
- インチ: 1S/C11H10N2O3/c1-16-10-3-2-8(13(14)15)6-9(10)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3
- InChIKey: ZGTWNOLEQPOEMN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C1(C#N)CC1)[N+](=O)[O-]
計算された属性
- 精确分子量: 218.06914219g/mol
- 同位素质量: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 78.8Ų
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867526-0.5g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1867526-2.5g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 2.5g |
$1848.0 | 2023-09-18 | ||
Enamine | EN300-1867526-0.25g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 0.25g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1867526-5.0g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1867526-10g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1867526-0.05g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 0.05g |
$792.0 | 2023-09-18 | ||
Enamine | EN300-1867526-1.0g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1867526-10.0g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1867526-0.1g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1867526-1g |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |
1314711-55-1 | 1g |
$943.0 | 2023-09-18 |
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrileに関する追加情報
Introduction to 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile (CAS No. 1314711-55-1)
1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile (CAS No. 1314711-55-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclopropane ring and nitro-substituted aromatic moiety, exhibits unique structural and chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of both methoxy and nitro functional groups in its structure imparts distinct reactivity and biological activity, making it a promising candidate for further investigation in drug discovery.
The cyclopropane core in 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile is particularly noteworthy due to its strained three-membered ring structure. This strain often enhances the reactivity of the molecule, allowing it to participate in various chemical transformations that can be exploited in synthetic chemistry. The nitrophenyl group, on the other hand, is well-documented for its role in modulating biological pathways, including its potential as an antioxidant and anti-inflammatory agent. The combination of these features suggests that this compound may have applications in addressing a range of therapeutic challenges.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile with greater accuracy. Studies using these methodologies have highlighted its potential as a scaffold for designing molecules that interact with specific biological targets. For instance, the nitro group can be reduced to an amine, introducing a new level of chemical diversity and allowing for further derivatization to achieve desired pharmacological effects.
In the context of medicinal chemistry, the methoxy group in this compound plays a crucial role in influencing its solubility and metabolic stability. This feature is particularly important when designing drugs intended for oral administration, as it can enhance bioavailability while minimizing unwanted side effects. Additionally, the cyclopropane ring's inherent strain can be leveraged to develop molecules with enhanced binding affinity to biological targets, a key consideration in drug design.
The synthesis of 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile presents both challenges and opportunities for chemists. The strained cyclopropane ring requires careful handling during synthesis to prevent decomposition, while the presence of multiple functional groups necessitates precise control over reaction conditions. However, recent innovations in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. These advancements are crucial for enabling further exploration of its pharmacological potential.
One of the most exciting areas of research involving 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile is its application in developing treatments for neurological disorders. Preliminary studies have suggested that compounds with similar structural motifs may interact with neurotransmitter receptors, potentially offering new avenues for therapeutic intervention. The ability to fine-tune the electronic properties of the molecule through strategic functionalization makes it an attractive candidate for designing drugs that modulate neural activity.
Furthermore, the environmental impact of pharmaceutical development has led to increased interest in green chemistry principles. Researchers are exploring sustainable synthetic routes for compounds like 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile, aiming to minimize waste and reduce energy consumption during production. These efforts align with broader trends in pharmaceutical manufacturing aimed at improving efficiency and sustainability.
The role of computational tools in drug discovery cannot be overstated. Advanced software packages now allow researchers to predict the interactions between 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile and various biological targets with remarkable precision. This capability has accelerated the process of identifying promising candidates for further experimental validation, significantly reducing the time and resources required for drug development.
In conclusion, 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile (CAS No. 1314711-55-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic and computational chemistry, make it a compelling subject for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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